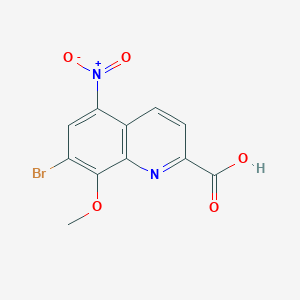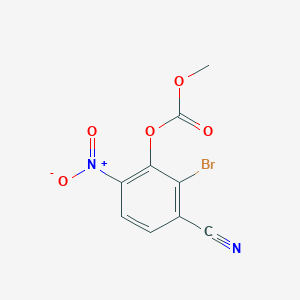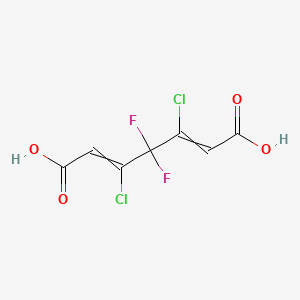
3,5-Dichloro-4,4-difluorohepta-2,5-dienedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4,4-difluorohepta-2,5-dienedioic acid is a chemical compound characterized by the presence of chlorine and fluorine atoms attached to a hepta-dienedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4,4-difluorohepta-2,5-dienedioic acid typically involves multi-step organic reactions. One common method includes the use of halogenation reactions where chlorine and fluorine atoms are introduced into the hepta-dienedioic acid structure. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired substitution and addition reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods are designed to maximize yield and purity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4,4-difluorohepta-2,5-dienedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3,5-Dichloro-4,4-difluorohepta-2,5-dienedioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4,4-difluorohepta-2,5-dienedioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting processes like signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4,4-difluorohepta-2,5-dienedioic acid: Characterized by the presence of chlorine and fluorine atoms.
This compound: Similar structure but with different halogen substitutions.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
92569-12-5 |
|---|---|
Molecular Formula |
C7H4Cl2F2O4 |
Molecular Weight |
261.00 g/mol |
IUPAC Name |
3,5-dichloro-4,4-difluorohepta-2,5-dienedioic acid |
InChI |
InChI=1S/C7H4Cl2F2O4/c8-3(1-5(12)13)7(10,11)4(9)2-6(14)15/h1-2H,(H,12,13)(H,14,15) |
InChI Key |
SWNHOJJXMMDELZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(=CC(=O)O)Cl)(F)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)
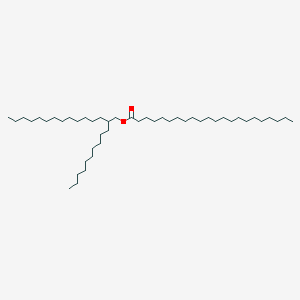
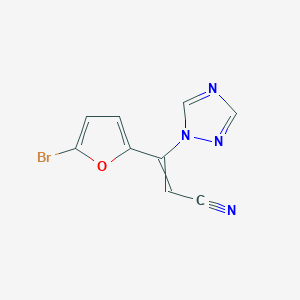
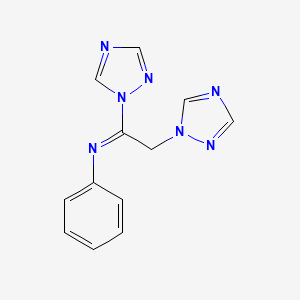
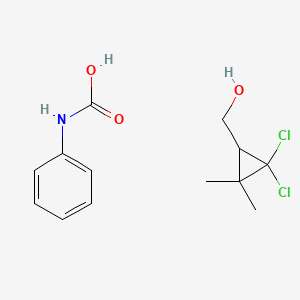
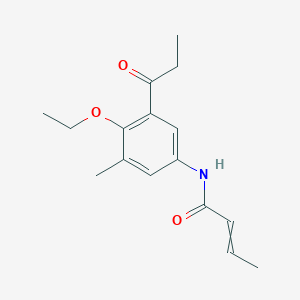
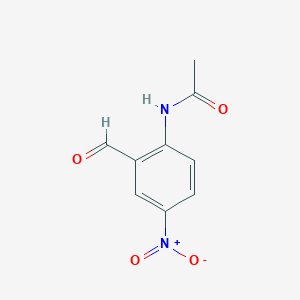
![5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14366610.png)

![2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol](/img/structure/B14366615.png)
